

Application Notes and Protocols for UNC3866

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UNC3866

Cat. No.: B611582

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **UNC3866**, a potent and selective chemical probe targeting the chromodomains of the Polycomb Repressive Complex 1 (PRC1). The included protocols offer detailed methodologies for key experiments to investigate the biochemical and cellular effects of this inhibitor.

Introduction

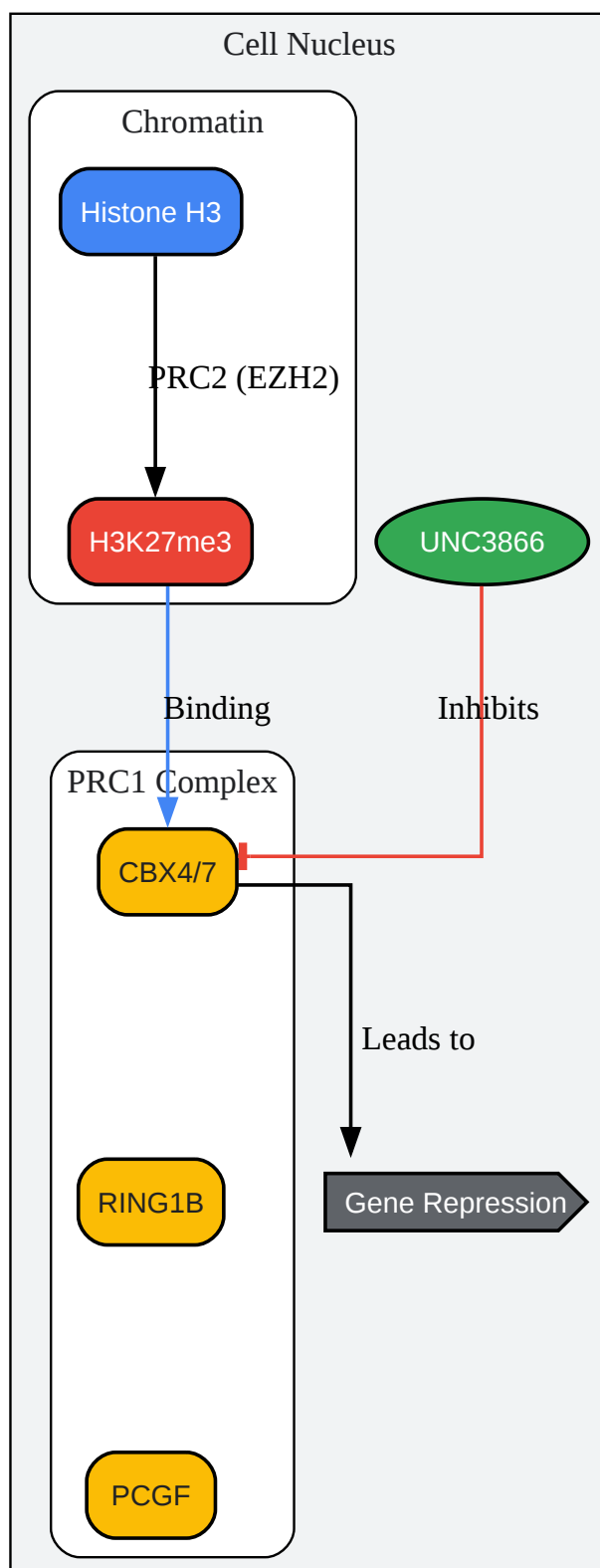
UNC3866 is a high-affinity antagonist of the methyl-lysine (Kme) reading function of the Polycomb CBX and Chromodomain Y (CDY) families of chromodomains.^{[1][2][3]} It demonstrates high potency for CBX4 and CBX7, components of the PRC1 complex, thereby inhibiting the recognition of the repressive histone mark, trimethylated lysine 27 on histone H3 (H3K27me3).^{[2][3][4]} This activity makes **UNC3866** a valuable tool for studying the role of PRC1 in gene regulation, development, and cancer.^{[4][5]}

Physicochemical Properties

Property	Value	Reference
CAS Number	1872382-47-2	[6]
Molecular Formula	C ₄₃ H ₆₆ N ₆ O ₈	[6]
Molecular Weight	795.0 g/mol	[6]
Solubility	DMF: 33 mg/ml, DMSO: 33 mg/ml, Ethanol: 16 mg/ml	[6]

Mechanism of Action

UNC3866 functions by competitively inhibiting the binding of the CBX chromodomain of the PRC1 complex to its target, H3K27me3. This disruption prevents the recruitment and stabilization of PRC1 at specific gene loci, leading to the de-repression of target genes. X-ray crystallography has revealed that **UNC3866** closely mimics the binding of the methylated H3 tail within the aromatic cage of the CBX chromodomain.^[2]



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Diagram 1: UNC3866 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for **UNC3866**, facilitating easy comparison of its binding affinity and cellular activity.

Table 1: Binding Affinity of **UNC3866** for CBX and CDY Chromodomains

Target Chromodomain	Dissociation Constant (Kd)	Selectivity vs. CBX4/7
CBX4	~100 nM[1][5][7]	-
CBX7	~100 nM[1][5][6][7]	-
CBX2	>600 nM[6]	6-fold[1]
CBX6	>600 nM[6]	6-fold[1]
CBX8	>600 nM[6]	12-fold[1]
CDY1	>6.3 μ M[6]	65-fold[1]
CDYL1b	>6.3 μ M[6]	9-fold[1]
CDYL2	>6.3 μ M[6]	9-fold[1]

Table 2: In Vitro and Cellular Activity of **UNC3866**

Assay	Metric	Value	Cell Line
CBX7-H3 Interaction	IC ₅₀	66 \pm 1.2 nM[1]	N/A
Cell Proliferation	EC ₅₀	340 nM[7]	PC3

Experimental Protocols

Protocol 1: Determination of Binding Affinity (Kd) using AlphaScreen

This protocol describes a method to determine the binding affinity of **UNC3866** for a target chromodomain (e.g., CBX7) using the Amplified Luminescent Proximity Homogeneous Assay

(AlphaScreen) technology. This assay measures the interaction between a biotinylated histone H3 peptide trimethylated at lysine 27 (H3K27me3) and a GST-tagged CBX chromodomain.

Materials:

- GST-tagged CBX7 chromodomain protein
- Biotinylated H3K27me3 peptide
- **UNC3866**
- Streptavidin-coated Donor beads (PerkinElmer)
- Anti-GST Acceptor beads (PerkinElmer)
- Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Tween 20, and 0.1% (w/v) BSA[8]
- 384-well white opaque microplates (e.g., PerkinElmer ProxiPlate)
- Plate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Reader)

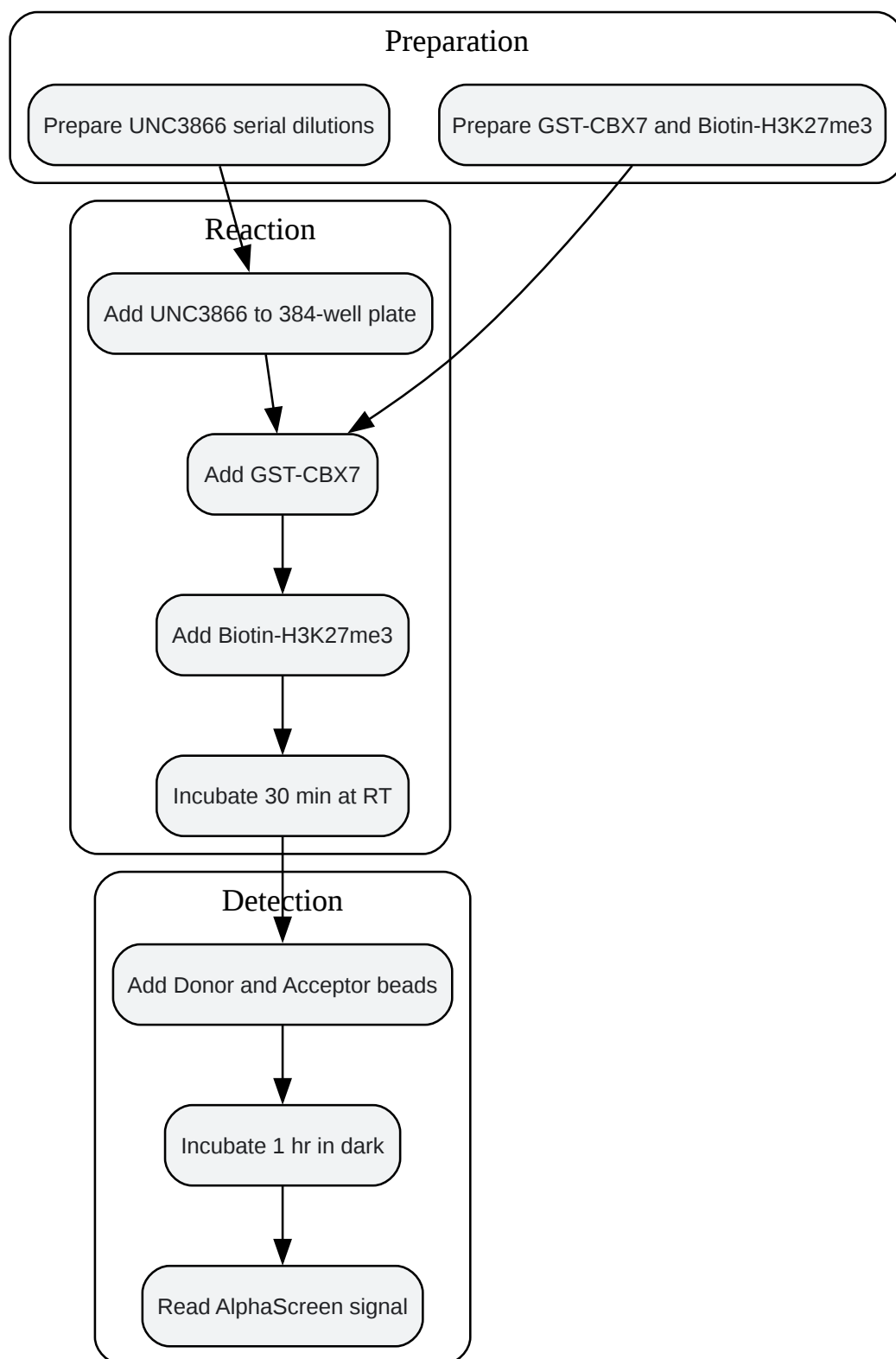
Procedure:

- Compound Preparation: Prepare a serial dilution of **UNC3866** in Assay Buffer.
- Protein and Peptide Preparation: Dilute the GST-CBX7 and biotin-H3K27me3 peptide to their optimal working concentrations in Assay Buffer. These concentrations should be predetermined through titration experiments to be at or below the K_d of the interaction.
- Reaction Setup: a. In a 384-well plate, add 5 µL of the **UNC3866** serial dilutions. b. Add 5 µL of the GST-CBX7 protein solution to each well. c. Add 5 µL of the biotin-H3K27me3 peptide solution to each well. d. Incubate the plate at room temperature for 30 minutes.
- Bead Addition: a. Prepare a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads in Assay Buffer. b. Add 10 µL of the bead mixture to each well.
- Incubation: Incubate the plate in the dark at room temperature for 1 hour.

- Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The AlphaScreen signal is proportional to the amount of protein-peptide interaction. Plot the AlphaScreen signal against the logarithm of the **UNC3866** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value. The K_i can then be calculated from the IC_{50} using the Cheng-Prusoff equation.



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Diagram 2: AlphaScreen Binding Assay Workflow.

Protocol 2: Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of **UNC3866** on the proliferation of a cancer cell line, such as PC3 prostate cancer cells.

Materials:

- PC3 cells (or other relevant cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **UNC3866**
- CCK-8 reagent
- 96-well clear-bottom cell culture plates
- Microplate reader capable of measuring absorbance at 450 nm

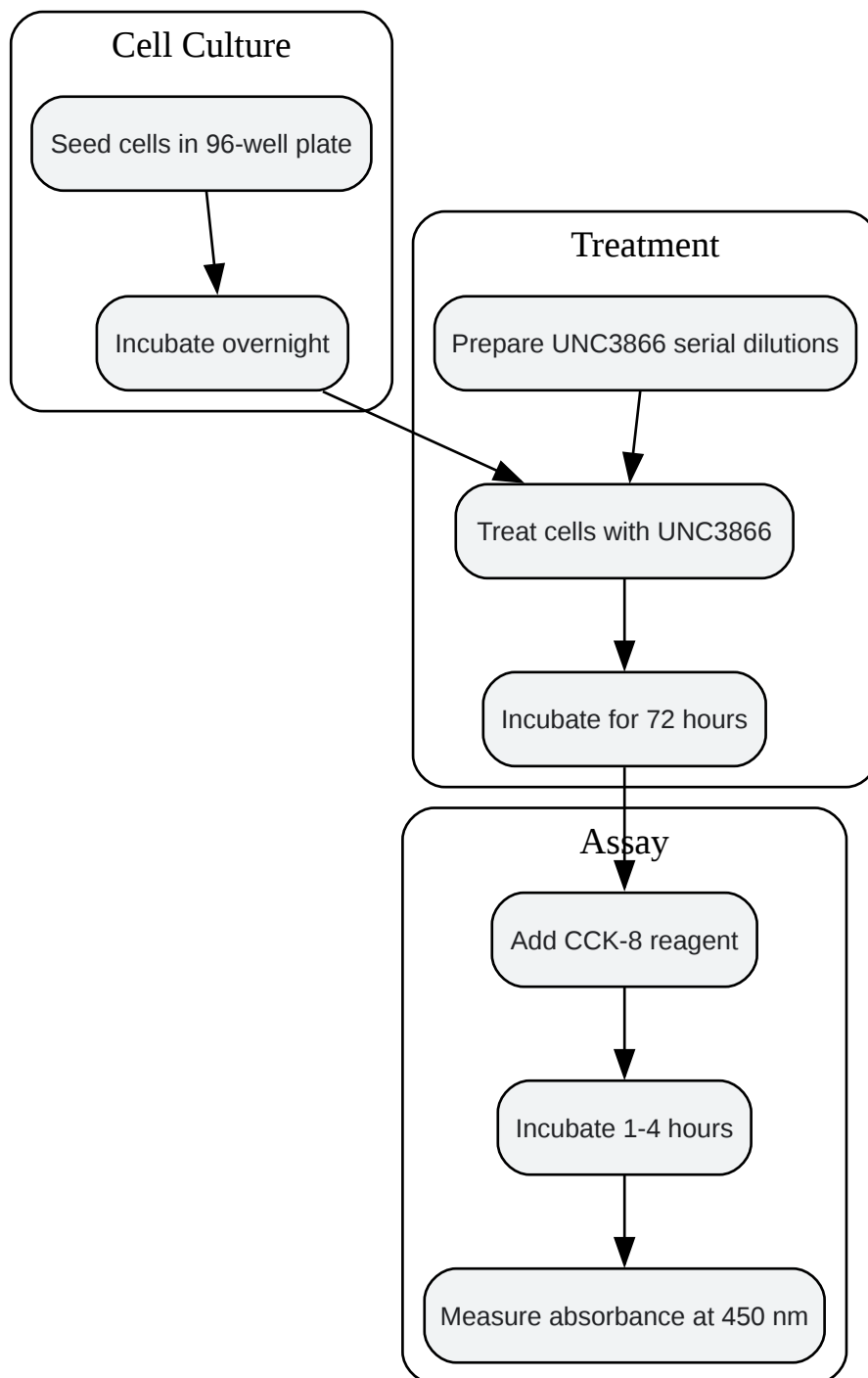
Procedure:

- Cell Seeding: a. Harvest and count PC3 cells. b. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: a. Prepare a serial dilution of **UNC3866** in complete medium. b. Remove the medium from the wells and add 100 μ L of the **UNC3866** dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 72 hours (or a desired time course).
- CCK-8 Assay: a. Add 10 μ L of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

The absorbance at 450 nm is proportional to the number of viable cells. Calculate the percentage of cell viability for each **UNC3866** concentration relative to the vehicle control. Plot

the percentage of viability against the logarithm of the **UNC3866** concentration and fit the data to a dose-response curve to determine the EC₅₀ value.



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